molecular formula C10H14N2O3 B1381405 Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239844-58-6

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1381405
CAS No.: 1239844-58-6
M. Wt: 210.23 g/mol
InChI Key: WJZYTJGMVFGEPA-UHFFFAOYSA-N
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Description

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl ester group, an allyloxy group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-1H-pyrazole-3-carboxylate.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The allyloxy group can enhance its binding affinity to target proteins, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-1H-pyrazole-3-carboxylate:

    5-(Allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can alter its solubility and reactivity compared to the ester derivative.

    1-Methyl-1H-pyrazole-3-carboxylate: Without the allyloxy group, it may have different chemical properties and applications.

Properties

IUPAC Name

ethyl 1-methyl-5-prop-2-enoxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYTJGMVFGEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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